molecular formula C10H8N2O6 B090721 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid CAS No. 17124-57-1

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Cat. No. B090721
CAS RN: 17124-57-1
M. Wt: 252.18 g/mol
InChI Key: UJEWPPYUQITRIB-UHFFFAOYSA-N
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Description

The compound 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a benzoxazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzoxazole derivatives, which can help infer some properties and characteristics of the compound .

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves the condensation of o-aminophenols or o-aminothiophenols with carboxylic acids or their derivatives. For instance, the synthesis of 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines, which are structurally related to benzoxazoles, involves the condensation of nitro derivatives of -4H-3,1-benzoxazin-4-one with various amines . This suggests that the synthesis of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid might also involve similar condensation reactions, possibly starting from a nitro-substituted precursor.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been extensively studied using computational methods such as Hartree–Fock (HF) and density functional theory (DFT). For example, the molecular structure and vibrational frequencies of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid were calculated using HF and DFT methods, revealing the presence of multiple stable conformers . Similarly, the molecular geometry of 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid was calculated using B3LYP methods, which are likely applicable to the analysis of the nitro-substituted compound .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including oxidation and reactions with aldehydes. For example, nitro-substituted quinazolines, which share a similar nitro-benzoxazole moiety, can yield benzoyl derivatives upon oxidation and can form styryl derivatives when reacted with benzaldehyde . This indicates that the nitro group in the 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid could potentially participate in similar reactions, leading to various derivatives with different chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be deduced from their molecular structure and functional groups. The presence of a nitro group and a carboxylic acid moiety in the compound suggests that it would exhibit both electron-withdrawing and acidic characteristics. The vibrational spectroscopy investigation of similar compounds provides insights into their infrared spectra, which can be used to deduce functional groups and molecular interactions in the solid state . Additionally, the UV spectra of nitro-substituted quinazolines have been studied, which could be relevant for understanding the absorption properties of the nitro-benzoxazole compound .

Scientific Research Applications

Synthesis and Material Science Applications

  • Synthetic Pathways and Derivatives

    Research on benzoxazoles and related compounds demonstrates the importance of these chemical structures in medicinal chemistry and material science. For instance, benzoxazole derivatives are synthesized via various methods, including microwave-assisted synthesis, showcasing their significance in pharmacological activities and material science applications. Microwave-assisted techniques provide efficient and quick methods for diversifying benzoxazole derivatives, highlighting their broad range of pharmacological properties and importance in industries like pharmaceuticals, polymers, and optical brighteners (Özil & Menteşe, 2020).

  • Antioxidant Capacity and Reaction Pathways

    The antioxidant capacity of compounds can be studied through various assays, indicating the potential of benzoxazole derivatives and related compounds in oxidative stress-related applications. The reaction pathways involving antioxidants, such as the ABTS/potassium persulfate decolorization assay, reveal the specific reactions and potential bias in comparing antioxidants, suggesting the complexity and specificity of these compounds in scientific research (Ilyasov et al., 2020).

Environmental and Biochemical Interactions

  • Environmental Toxicity and Mutagenicity

    Studies on oxy-PAHs and nitro-PAHs, which are structurally related to the compound , highlight the environmental persistence and potential genotoxicity/mutagenicity of these compounds. They are part of polycyclic aromatic compounds (PACs) causing underestimation of cancer risk due to their omission in risk assessments. This underscores the importance of understanding the environmental and health implications of such compounds (Clergé et al., 2019).

  • Wastewater Management and Nitrous Oxide Emission

    The understanding of nitrous oxide (N2O) production, a significant greenhouse gas, from aquaculture and its contribution to global warming potential has been advanced through studies on microbial pathways. This information is crucial for developing strategies to mitigate N2O emissions in environmental management practices, reflecting the broader applications of studying nitrogen-containing compounds and their environmental impact (Hu et al., 2012).

properties

IUPAC Name

3-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6/c13-9(14)3-4-11-7-2-1-6(12(16)17)5-8(7)18-10(11)15/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEWPPYUQITRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407143
Record name 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

CAS RN

17124-57-1
Record name 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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